5-Chloropentan-2-ol
Overview
Description
5-Chloropentan-2-ol is an organic compound with the molecular formula C5H11ClO. It is a colorless liquid at room temperature and is known for its flammability. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloropentan-2-ol can be synthesized through the halogenation of 4-chlorobutanol in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of 1-methylcyclobutanol with calcium hypochlorite (Ca(OCl)2), followed by the decomposition of the resulting hypochlorite in the presence of an iron(II) salt. This method ensures high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
5-Chloropentan-2-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloropentan-2-one.
Reduction: It can be reduced to form pentan-2-ol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly used
Major Products Formed
Oxidation: 5-chloropentan-2-one
Reduction: Pentan-2-ol
Substitution: Various substituted pentanols depending on the nucleophile used
Scientific Research Applications
5-Chloropentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloropentan-2-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different metabolites. The specific pathways and targets depend on the context of its use, such as in metabolic studies or pharmaceutical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-pentanone
- 5-Chloro-2-methoxypyridin-3-ol
- 5-Chloro-3-iodopyridin-2-ol
Comparison
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers distinct reactivity and selectivity in synthetic applications. For instance, 5-Chloro-2-pentanone is more commonly used in pharmaceutical synthesis, while 5-Chloro-2-methoxypyridin-3-ol and 5-Chloro-3-iodopyridin-2-ol are used in specialized organic synthesis .
Properties
IUPAC Name |
5-chloropentan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMMDCDBMBKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15146-94-8 | |
Record name | 5-chloropentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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